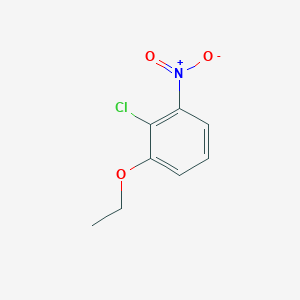
4-(Benzolsulfonyl)-2,3,5,6-Tetrafluorpyridin
Übersicht
Beschreibung
Sulfonyl fluorides are a class of organic compounds that contain a sulfur-fluorine bond. They have emerged as a significant functional group with diverse applications . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Synthesis Analysis
The synthesis of sulfonyl fluorides has seen significant advancements in recent years. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Molecular Structure Analysis
The molecular structure of sulfonyl fluorides is characterized by a sulfur-fluorine bond. The geometry around the sulfur atom is typically tetrahedral .
Chemical Reactions Analysis
Sulfonyl fluorides are known for their reactivity and stability. They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists . They react with compounds containing reactive N-H and O-H bonds .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in der Chemischen Biologie
“4-(Benzolsulfonyl)-2,3,5,6-Tetrafluorpyridin” kann bei der Entwicklung fluoreszierender Sonden eingesetzt werden, die leistungsstarke Werkzeuge mit großem Anwendungspotenzial in der chemischen Biologie sind . Die spezifischen Eigenschaften der wichtigsten Gruppe von Fluorophoren, gekoppelt mit der Entwicklung neuer Techniken, haben ihre Untersuchung in verschiedenen Forschungsbereichen angekurbelt .
Arzneimittelforschung
Fluoreszierende Sonden, die unter Verwendung von “this compound” entwickelt werden können, werden in der Arzneimittelforschung häufig eingesetzt . Sie können verwendet werden, um die subzelluläre Lokalisation und Wirkmechanismen von bioaktiven Verbindungen zu untersuchen .
Zellbildgebung
Fluoreszierende Sonden, die unter Verwendung von “this compound” entwickelt wurden, können in der Zellbildgebung verwendet werden . Sie können helfen, die Struktur und Funktion von Zellen auf nicht-invasive Weise zu visualisieren .
Umweltanalytik
Fluoreszierende Sonden können auch in der Umweltanalytik eingesetzt werden . Sie können helfen, das Vorhandensein bestimmter Moleküle in Umweltproben zu detektieren und zu quantifizieren .
Medizinische Anwendungen
Im medizinischen Bereich können fluoreszierende Sonden, die unter Verwendung von “this compound” entwickelt wurden, in verschiedenen Anwendungen eingesetzt werden . Sie können beispielsweise zur Detektion und Überwachung des Krankheitsverlaufs verwendet werden .
Pharmazeutische Zwischenprodukte
“this compound” kann als pharmazeutisches Zwischenprodukt verwendet werden . Es kann beispielsweise zur Herstellung anderer Verbindungen mit medizinischen Eigenschaften verwendet werden .
Behandlung des akuten Atemnotsyndroms (ARDS)
Von der Benzolsulfonsäure abgeleitete Verbindungen, wie z. B. “this compound”, können bei der Entwicklung von Behandlungen für ARDS eingesetzt werden . Sie können zur Hemmung der humanen neutrophilen Elastase (hNE) verwendet werden, eines Schlüsselenzyms, das am Fortschreiten von ARDS beteiligt ist .
Wirkmechanismus
Target of Action
The primary targets of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are likely to be serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine, similar to other sulfonyl fluorides, is expected to act as an irreversible inhibitor of its target enzymes . It achieves this by forming a covalent bond with the hydroxyl group of the active site serine residue, thereby preventing the enzyme from interacting with its natural substrates .
Biochemical Pathways
While the specific biochemical pathways affected by 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine are not explicitly mentioned in the search results, it can be inferred that the compound would impact pathways involving its target enzymes, i.e., serine proteases. For instance, it could influence the complement system and coagulation cascade in the immune and circulatory systems, respectively .
Pharmacokinetics
It’s worth noting that the compound’sbioavailability , distribution , metabolism , and excretion would be crucial factors determining its overall effect in the body .
Result of Action
The primary result of the action of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is the inhibition of serine proteases . This could lead to a decrease in the breakdown of specific proteins, potentially impacting various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context .
Safety and Hazards
Zukünftige Richtungen
Research into sulfonyl fluorides is ongoing, with new synthetic methods being developed. This includes the advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity . Future research will likely continue to explore the diverse applications of these intriguing functional groups.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNNQUIKJUUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631387 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23449-67-4 | |
| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)


![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![Dinaphtho[2,1-b:2',3'-d]furan](/img/structure/B1629046.png)


![4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B1629049.png)



![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)

